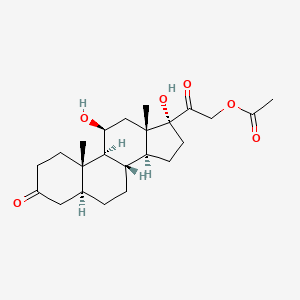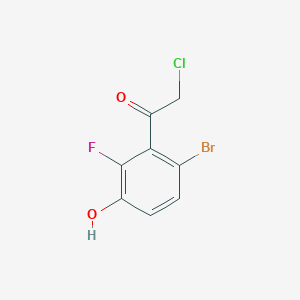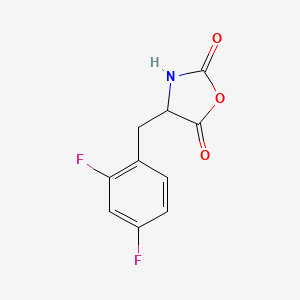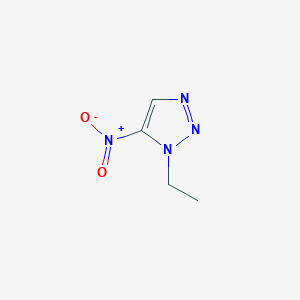![molecular formula C16H25N B13719410 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that belongs to the class of amines This compound features a cyclobutyl ring substituted with a 2-methylphenyl group and a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Substitution with 2-Methylphenyl Group: The cyclobutyl ring is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylamine Chain: The final step involves the nucleophilic substitution of the cyclobutyl ring with a butylamine chain. This can be achieved through a nucleophilic substitution reaction using butylamine and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Protein Interaction: Binding to proteins and altering their conformation or function.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be compared with similar compounds such as:
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-methylamine: Similar structure but with a methylamine chain instead of a butylamine chain.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H25N |
|---|---|
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
3-methyl-1-[1-(2-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-6-10-16)14-8-5-4-7-13(14)3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
InChI-Schlüssel |
XJOMWXHKZGAVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(CCC2)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)



![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)



